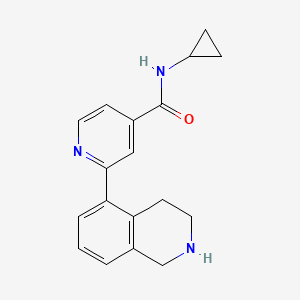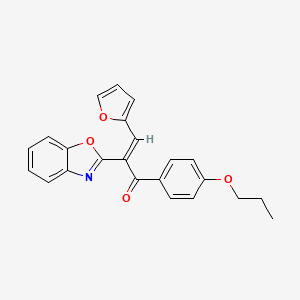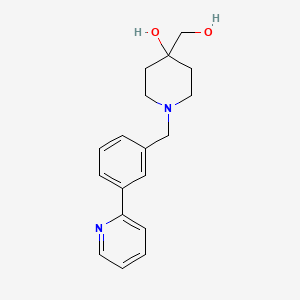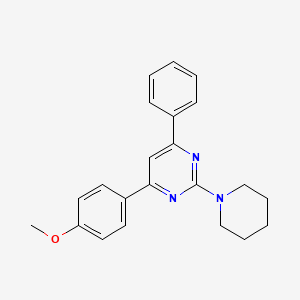![molecular formula C21H27NO B5494987 N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a unique method and has a mechanism of action that is different from other known inhibitors. In 1.0]trideca-4,8-diene-13-carboxamide.
科学的研究の応用
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has shown potential in various scientific research applications. It has been studied as a potential inhibitor of the oncogenic transcription factor c-Myc, which is overexpressed in many cancers. It has also been studied as a potential inhibitor of the protein-protein interaction between the transcription factor STAT3 and its coactivator CBP, which is involved in the development of various cancers and inflammatory diseases.
作用機序
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has a unique mechanism of action that involves binding to the bromodomain of the transcription factor c-Myc or the coactivator CBP. This binding inhibits the interaction between c-Myc and its target genes or between STAT3 and CBP, leading to the downregulation of oncogenic pathways and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One advantage of using N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide in lab experiments is its specificity for c-Myc or STAT3/CBP interaction, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for the study of N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide. One direction is the development of more potent and selective inhibitors based on the structure of this compound. Another direction is the investigation of the potential of this compound as a therapeutic agent for various cancers and inflammatory diseases. Finally, the study of the mechanism of action of this compound and its interaction with other proteins can provide insights into the regulation of oncogenic pathways and the development of new treatments for cancer and other diseases.
Conclusion
In conclusion, N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is a novel small molecule inhibitor that has shown potential in various scientific research applications. Its unique mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a promising target for further study. The future directions of research on this compound can lead to the development of new treatments for cancer and inflammatory diseases.
合成法
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is synthesized using a multi-step process that involves the coupling of two key intermediates. The first intermediate is prepared by reacting 4-methylphenylboronic acid with 3-bromo-4,8-diene-13-carboxylic acid. The second intermediate is prepared by reacting bicyclo[10.1.0]trideca-4,8-diene with lithium diisopropylamide. The final product is obtained by coupling the two intermediates using a palladium-catalyzed cross-coupling reaction.
特性
IUPAC Name |
(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-16-12-14-17(15-13-16)22-21(23)20-18-10-8-6-4-2-3-5-7-9-11-19(18)20/h4-7,12-15,18-20H,2-3,8-11H2,1H3,(H,22,23)/b6-4-,7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCFTZKGNRILD-XGXWUAJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2CCC=CCCC=CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)

![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)

![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)
![methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
![6-methyl-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5494948.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)

![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5494964.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5494978.png)
